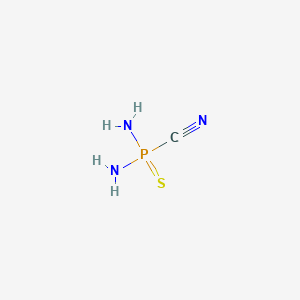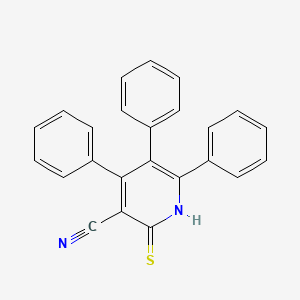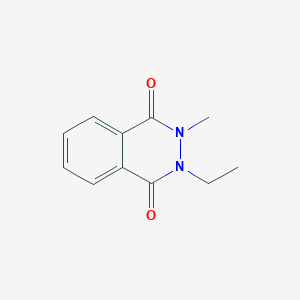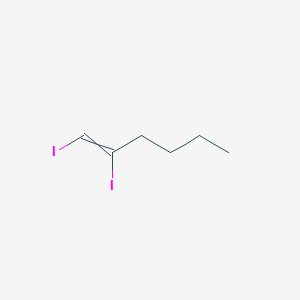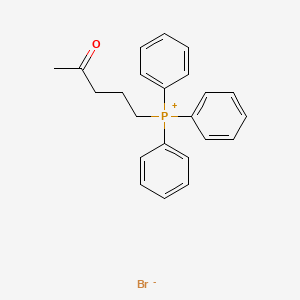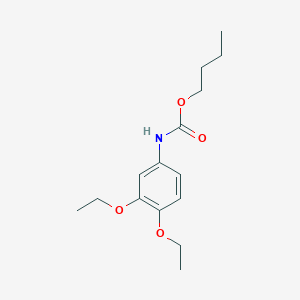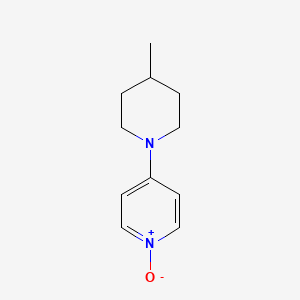
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide: is a heterocyclic organic compound that features a pyridine ring substituted with a 4-(4-methyl-1-piperidinyl) group and an oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-methyl-1-piperidine, which can be achieved through the hydrogenation of 4-methylpyridine.
Substitution Reaction: The 4-methyl-1-piperidine is then reacted with pyridine under specific conditions to form the desired compound. This step often requires the use of a catalyst and controlled temperature to ensure the correct substitution.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxide functional group. Common oxidizing agents such as hydrogen peroxide or peracids can be used for this purpose.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The compound can participate in substitution reactions where the piperidine group or the oxide group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxide groups, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Applications De Recherche Scientifique
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The piperidine group can interact with enzymes and receptors, while the oxide group can participate in redox reactions. These interactions can modulate biological pathways and influence the activity of various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 4-(4-methyl-1-piperidinyl)-: Lacks the oxide functional group, resulting in different chemical properties and reactivity.
Pyridine, 4-(4-ethyl-1-piperidinyl)-, 1-oxide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in steric effects and reactivity.
Pyridine, 4-(4-methyl-1-piperidinyl)-, 2-oxide: The oxide group is positioned differently, affecting the compound’s electronic properties and reactivity.
Uniqueness
Pyridine, 4-(4-methyl-1-piperidinyl)-, 1-oxide is unique due to the specific positioning of the piperidine and oxide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
114719-24-3 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
4-(4-methylpiperidin-1-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H16N2O/c1-10-2-6-12(7-3-10)11-4-8-13(14)9-5-11/h4-5,8-10H,2-3,6-7H2,1H3 |
Clé InChI |
IFXRECHYYZJJQI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=CC=[N+](C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


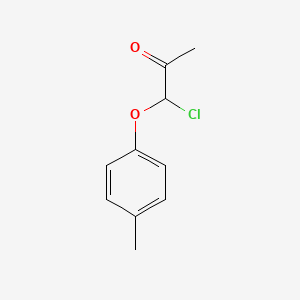
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)

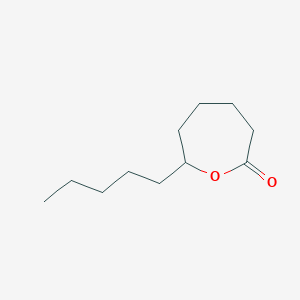
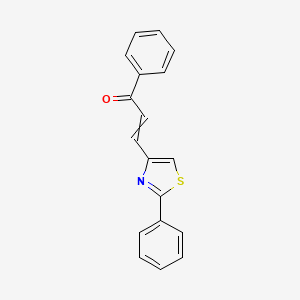
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
